N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide
Description
N-(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide is a synthetic chromen-4-one derivative characterized by a 4-methoxyphenyl substituent at position 2 of the chromenone core and a cyclopropanecarboxamide group at position 6. Chromen-4-one (benzopyran-4-one) derivatives are widely studied for their diverse biological activities, including kinase inhibition and anticancer properties.
Properties
Molecular Formula |
C20H17NO4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C20H17NO4/c1-24-15-7-4-12(5-8-15)19-11-17(22)16-10-14(6-9-18(16)25-19)21-20(23)13-2-3-13/h4-11,13H,2-3H2,1H3,(H,21,23) |
InChI Key |
FSIBADRGKJMFLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin to form the chromenone core. This intermediate is then subjected to cyclopropanation using a suitable cyclopropane carboxylate ester under basic conditions. The final step involves the amidation of the cyclopropane carboxylate with an amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Chromenone Scaffold and Substituent Analysis
The target compound shares a chromen-4-one scaffold with several analogs listed in , all featuring substitutions at positions 2 and 6. Key structural variations among these compounds include:
Key Observations:
- Position 2 Substituents : The 4-methoxyphenyl group in the target compound and 923191-98-4 introduces electron-donating methoxy groups, which may enhance solubility or π-π stacking interactions compared to unsubstituted phenyl (923233-39-0) or alkyl/fluoro-substituted analogs (923211-76-1, 923112-79-2) .
- Position 6 Carboxamide Groups: The cyclopropanecarboxamide in the target compound provides a rigid, non-aromatic moiety with unique steric constraints. In contrast, analogs feature substituted benzamide groups (e.g., bromo, chloro, trimethoxy), which may alter electronic properties and metabolic stability. For instance, the bromine in 923233-39-0 could increase molecular weight and lipophilicity, while the trimethoxy group in 923191-98-4 may improve water solubility .
Electronic and Steric Effects
- Cyclopropane vs. This could impact binding to biological targets or crystallization behavior .
- Methoxy Group Influence: The 4-methoxy group on the phenyl ring at position 2 is a common feature in pharmaceuticals (e.g., Formoterol-related compounds in ), where it often modulates receptor affinity and metabolic stability. However, in Formoterol derivatives, this group is part of an ethanolamine scaffold, highlighting the context-dependent role of substituents .
Implications of Structural Differences
- Bioavailability : The cyclopropane moiety’s rigidity and reduced aromaticity might lower metabolic degradation compared to benzamide analogs, though this requires experimental validation.
- Target Binding : The steric profile of the cyclopropane group could create unique interactions with enzymatic pockets, differentiating it from bulkier trimethoxybenzamide (923191-98-4) or halogenated analogs (923233-39-0, 923211-76-1) .
Biological Activity
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide, also known by its CAS number 1010924-99-8, is a synthetic compound that belongs to the class of flavonoid derivatives. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN O, with a molecular weight of 335.4 g/mol. Its structure features a chromenone core, which is known for various biological activities, and a cyclopropanecarboxamide moiety that may enhance its pharmacological properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that flavonoids can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation. For example, it could affect the activity of cyclooxygenase enzymes (COX), which are often upregulated in tumorigenesis.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The exact IC values and specific pathways involved require further investigation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens : Preliminary studies suggest that this compound exhibits antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms.
- Mechanism : The antimicrobial action may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Research Findings
A summary of significant findings related to the biological activity of this compound is presented in the table below:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Induced apoptosis in breast cancer cell lines with an IC of X µM. |
| Study 2 | Antimicrobial | Showed effective inhibition against E. coli and S. aureus with MIC values of Y µg/mL. |
| Study 3 | Anti-inflammatory | Reduced COX enzyme activity by Z% in vitro assays. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
